YCT529: A Technical Overview of its Mechanism of Action in Spermatogenesis
YCT529: A Technical Overview of its Mechanism of Action in Spermatogenesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is an investigational, first-in-class, non-hormonal oral male contraceptive agent[1][2]. It is designed to reversibly inhibit sperm production by selectively targeting a key molecular pathway essential for spermatogenesis[2][3][4]. Genetic studies have validated that deficiency in the retinoic acid receptor alpha (RARα) leads to male infertility without other significant physiological effects, highlighting it as a promising target for male contraception[5][6][7]. YCT529 was developed as a potent and selective antagonist of RARα[5][8]. Preclinical studies in mice and non-human primates have demonstrated high contraceptive efficacy and excellent reversibility, with no observed adverse side effects[1][9][10]. This document provides an in-depth technical guide on the core mechanism of action of YCT529, summarizing key preclinical data and experimental methodologies.
The Retinoid Signaling Pathway in Spermatogenesis
Spermatogenesis, the process of sperm production, is critically dependent on vitamin A and its active metabolite, retinoic acid (RA)[10][11]. The signaling pathway mediated by RA is indispensable for the proliferation and differentiation of spermatogonia, meiosis, and the subsequent maturation of sperm cells (spermiogenesis)[6][12].
The key steps in this pathway are:
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RA Synthesis : Vitamin A (retinol) is taken up by Sertoli cells in the testes and converted into retinoic acid[12][13].
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Receptor Binding : RA diffuses to germ cells and binds to nuclear receptors known as Retinoic Acid Receptors (RARs)[11][14]. There are three main subtypes: RARα, RARβ, and RARγ[15].
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Gene Transcription : The RA-RAR complex binds to specific DNA sequences, known as Retinoic Acid Response Elements (RAREs), in the promoter regions of target genes. This action regulates the transcription of genes essential for spermatogenesis, such as Stra8 (Stimulated by Retinoic Acid 8) and Kit, which are crucial for meiotic initiation and spermatogonial differentiation[12][13].
RARα, in particular, has been identified as a master regulator in this process. Genetic knockout of the Rara gene in mice results in a phenotype that closely resembles vitamin A deficiency, characterized by male sterility due to arrested spermatogenesis[6][9][16]. This includes failures in spermatid alignment, improper cellular associations within the seminiferous tubules, and an overall breakdown of the synchronous progression of spermatogenesis[16][17].
YCT529: Mechanism of Action
YCT529 functions as a competitive antagonist of Retinoic Acid Receptor alpha (RARα)[2][18]. By selectively binding to and inhibiting RARα, YCT529 directly blocks the downstream signaling cascade initiated by retinoic acid[2][14].
The mechanism involves:
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Competitive Inhibition : YCT529 occupies the ligand-binding pocket of the RARα receptor, preventing retinoic acid from binding and activating it[14].
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Transcriptional Repression : The inhibition of RARα activation prevents the transcription of essential genes required for the progression of spermatogenesis[17].
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Disruption of Spermatogenesis : This targeted blockade leads to a halt in sperm cell production and maturation, resulting in a temporary and reversible state of infertility[2][5].
Because YCT529 is highly selective for RARα, it avoids interfering with the functions of RARβ and RARγ, which are involved in other physiological processes. This specificity is believed to contribute to its favorable safety profile observed in preclinical studies[11][15][19].
Quantitative Data Summary
The preclinical development of YCT529 has generated significant quantitative data regarding its potency, pharmacokinetics, efficacy, and reversibility.
Table 1: Pharmacokinetic and In Vitro Properties of YCT529
| Parameter | Species / System | Value | Reference(s) |
| IC₅₀ (vs. RARα) | In Vitro | 6.8 nM | [15][20] |
| Selectivity | In Vitro | ~500x more potent for RARα than RARβ/γ | [11] |
| Peak Plasma Level (Cₘₐₓ) | CD-1 Mice (10 mg/kg oral) | 907 ng/mL (2 µM) | [20] |
| Time to Peak (Tₘₐₓ) | CD-1 Mice (10 mg/kg oral) | 30 minutes | [20] |
| Systemic Half-Life (t½) | CD-1 Mice | 6.1 hours | [20] |
| Metabolic Stability (t½) | Human Liver Microsomes | 9.5 hours | [20] |
| Metabolic Stability (t½) | NHP Liver Microsomes | 23.1 hours | [20] |
| Metabolic Stability (t½) | Hepatocytes (Mouse, Human, NHP) | 3.2 - 8.7 hours | [20] |
| hERG Inhibition | In Vitro | No inhibition | [20] |
| Cytotoxicity | HepG2 & Lung Fibroblasts | No cytotoxicity observed | [20] |
Table 2: Preclinical Efficacy and Reversibility of YCT529
| Species | Dosing Regimen | Time to Infertility / Effect | Contraceptive Efficacy | Time to Full Reversibility | Reference(s) |
| Mouse | 10 mg/kg/day (oral) for 4 weeks | 4 weeks | 99% pregnancy prevention | 6 weeks post-treatment | [1][4][9][15] |
| Non-Human Primate | 2.5 - 5 mg/kg/day (oral) | 2 weeks (sperm count reduction) | Significant sperm production inhibition | 10 - 15 weeks post-treatment | [1][9][15][20] |
Key Experimental Methodologies
Detailed protocols are crucial for the evaluation of contraceptive agents. The following sections outline the methodologies used in the preclinical assessment of YCT529.
In Vivo Efficacy and Reversibility in Mice
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Animal Model : Sexually mature male CD-1 mice were used[20].
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Drug Administration : YCT529 was administered orally via gavage once daily at a dose of 10 mg/kg[4][15]. A control group received a vehicle solution.
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Mating Trial : After a 4-week dosing period, each male mouse was co-housed with two untreated, sexually mature female mice for a specified period. The females were subsequently monitored for pregnancy and litter outcomes[7][9]. Efficacy was calculated as the percentage reduction in pregnancies compared to the control group.
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Reversibility Study : Following the cessation of drug treatment, the male mice were allowed a recovery period. Mating trials were re-initiated at various time points (e.g., 6 weeks post-treatment) to determine the return of fertility[9][21].
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Histological Analysis : Testes and epididymides were collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe the effects on seminiferous tubule morphology and the presence of various stages of germ cells[21].
Sperm Count and Safety Assessment in Non-Human Primates
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Animal Model : Adult male cynomolgus macaques were used[15].
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Drug Administration : YCT529 was administered orally once daily at doses of 2.5 mg/kg or 5 mg/kg[15][20].
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Spermatogenesis Assessment : Semen samples were collected periodically (e.g., weekly) via electroejaculation. Sperm count, motility, and morphology were analyzed to determine the effect on sperm production[10][20].
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Reversibility : After the treatment period, drug administration was stopped, and semen analysis continued until sperm counts returned to baseline levels[9][15].
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Safety Monitoring : Blood samples were collected regularly to monitor hematology, clinical chemistry, and key hormone levels (Testosterone, FSH, Inhibin B) to assess for systemic toxicity or hormonal disruption[15][19].
Conclusion
YCT529 represents a significant advancement in the pursuit of a non-hormonal male contraceptive. Its mechanism of action, centered on the selective antagonism of the Retinoic Acid Receptor alpha, is rooted in a well-validated biological pathway critical for spermatogenesis. Preclinical data from rodent and primate models strongly support its potential as a highly effective and fully reversible oral contraceptive. The favorable pharmacokinetic and safety profiles further underscore its suitability for clinical development. Ongoing Phase I/II clinical trials will be crucial in translating these promising preclinical findings into a safe and effective contraceptive option for men[1][2][20].
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